1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
Description
1,3-Dimethyl-2-oxabicyclo[222]octane-4-carboxylic acid is a bicyclic compound featuring a unique structure that includes an oxabicyclo[222]octane core
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c1-7-10(8(11)12)5-3-9(2,13-7)4-6-10/h7H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
FBUZGKAUJXIPQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCC(O1)(CC2)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid can be achieved through several methods. One common approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and other advanced techniques may be employed to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane: Shares a similar core structure but lacks the oxabicyclo and carboxylic acid functionalities.
Cubane: Another bicyclic compound with a different arrangement of carbon atoms.
Bicyclo[1.1.1]pentane: A smaller bicyclic compound with different chemical properties.
Uniqueness
1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is unique due to its combination of the oxabicyclo[2.2.2]octane core and carboxylic acid functionality. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is a bicyclic compound notable for its unique oxabicyclo structure and potential applications in medicinal chemistry. This article explores its biological activity, focusing on its role as a bioisostere of the phenyl ring, its pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is C10H16O3, with a molecular weight of 184.23 g/mol. Its structure features a carboxylic acid functional group at the 4-position of the bicyclic framework, which enhances its solubility and metabolic stability compared to traditional aromatic compounds.
| Property | Value |
|---|---|
| Molecular Formula | C10H16O3 |
| Molecular Weight | 184.23 g/mol |
| LogP | 1.64 |
| Polar Surface Area | 47 Å |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Biological Activity
Research indicates that 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid exhibits a range of biological activities due to its structural characteristics:
- Bioisostere Functionality : The compound serves as a bioisostere for the phenyl ring, enhancing the physicochemical properties of various pharmacological agents by improving solubility and reducing lipophilicity .
-
Pharmacological Applications :
- Anticancer Activity : When incorporated into drugs like Imatinib and Vorinostat, it has shown improved water solubility and metabolic stability .
- Estrogen Receptor Modulation : Compounds containing this bicyclic structure have been identified as estrogen receptor-beta agonists, indicating potential use in hormone-related therapies .
- Antibacterial and Antifungal Properties : The compound has demonstrated efficacy as an antibacterial agent in various studies, suggesting its utility in treating infections .
Case Study 1: Drug Modification
A study demonstrated the incorporation of 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid into Imatinib's structure. This modification resulted in:
- Increased water solubility.
- Enhanced metabolic stability.
- Reduced lipophilicity.
These changes led to improved therapeutic profiles for the modified drug compared to its original form .
Case Study 2: Estrogen Receptor Agonism
Research has shown that derivatives of this compound can act as selective estrogen receptor-beta agonists. This activity suggests potential applications in treating conditions influenced by estrogen signaling, such as certain cancers and menopausal symptoms .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid:
- Acidity and Biological Potency : The acidity of the carboxylic acid group in this compound influences its biological activity significantly. For instance, replacing methylene groups with oxygen atoms enhances acidity, which can affect potency and selectivity in drug interactions .
- Diverse Biological Profiles : This compound has been linked to various biological activities beyond those mentioned above, including myeloperoxidase inhibition and DGAT1 inhibition, broadening its potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
